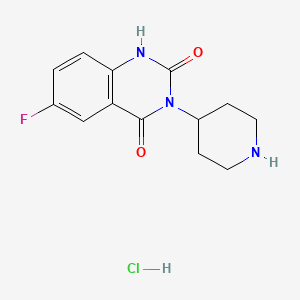

6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Description

6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a heterocyclic compound featuring a quinazoline-dione core substituted with a fluorine atom at position 6 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. The quinazoline-dione scaffold is known for its bioactivity, particularly in targeting enzymes like kinases or receptors involved in neurological disorders .

Properties

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2.ClH/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2,(H,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZDFDSTYSEYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-46-0 | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a synthetic compound notable for its diverse biological activities. With a molecular formula of C13H15ClFN3O2 and a molecular weight of approximately 299.73 g/mol, this compound has gained attention in pharmacological research due to its interactions with various receptors in the central nervous system and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core, which is recognized for its pharmacological potential. The incorporation of a piperidine ring enhances its binding affinity to biological targets. The structural representation is as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H15ClFN3O2 |

| Molecular Weight | 299.73 g/mol |

| CAS Number | 833483-50-4 |

| Purity | ~95% |

Receptor Interactions

Research indicates that this compound acts primarily as an antagonist for serotonin receptors (5-HT2) and alpha-1 adrenergic receptors. These interactions have significant implications for treating various conditions:

- Anxiety and Depression : The antagonistic activity at 5-HT2 receptors suggests potential use in managing anxiety disorders and depression.

- Hypertension : Its action on alpha-1 adrenergic receptors may contribute to antihypertensive effects.

The following table summarizes the receptor interactions and their potential therapeutic implications:

| Receptor Type | Activity | Potential Application |

|---|---|---|

| 5-HT2 | Antagonist | Anxiety, Depression |

| Alpha-1 Adrenergic | Antagonist | Hypertension |

The mechanism of action involves the inhibition of receptor activity, leading to altered neurotransmitter release and modulation of physiological responses. Specifically, the compound's ability to inhibit serotonin receptor activity can lead to decreased anxiety-like behaviors in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological properties of quinazoline derivatives, including this compound:

- Antidepressant Effects : In animal models, compounds with similar structures have shown significant reductions in anxiety-like behaviors when administered at specific dosages.

- Fluorescence-Based Assays : The compound's photo-induced electron transfer properties have been utilized in fluorescence assays, indicating its utility in biochemical research settings.

- Comparative Studies : A comparative analysis with structurally related compounds revealed that the unique fluorination and piperidine integration enhance receptor binding affinity while maintaining favorable pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

3-Azidoquinoline-2,4(1H,3H)-dione

- Structural Differences : Replaces the piperidin-4-yl group with an azide (-N₃) at position 3 and lacks the fluorine substituent.

- Reactivity: Unlike other organic azides, 3-azidoquinoline-2,4(1H,3H)-dione undergoes de-azidation during Staudinger reactions (triphenylphosphine reduction), yielding 4-hydroxyquinoline-2(1H)-ones instead of the expected amine derivative .

6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Hydrochloride

- Structural Differences: Features a pyridazinone core instead of quinazoline-dione, with a piperidin-4-ylmethoxy substituent.

- This compound’s sulfonyl derivatives (e.g., 6-piperidine-1-sulfonyl-3H-benzoxazol-2-one) exhibit distinct solubility and bioavailability profiles due to the sulfonyl group .

Substituent-Driven Functional Differences

Research Findings and Limitations

- Reactivity Studies: The target compound’s stability under Staudinger conditions contrasts sharply with 3-azidoquinoline-2,4(1H,3H)-dione, suggesting that electron-withdrawing groups (e.g., fluorine) and bulky substituents (piperidinyl) mitigate undesired side reactions .

- Data Gaps: Direct pharmacological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in the provided evidence.

Preparation Methods

Multi-step Synthesis via Cyclization and Functional Group Modification

Research indicates that a common route involves initial formation of a quinazoline scaffold through cyclization of anthranilic acid derivatives or related precursors, followed by fluorination and substitution reactions to append the piperidine group.

- Step 1: Condensation of 2-aminobenzamide derivatives with suitable aldehydes or ketones to form the quinazoline core.

- Step 2: Selective fluorination at the 6-position using electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI).

- Step 3: Nucleophilic substitution at the 3-position with a piperidin-4-yl nucleophile or precursor, often via a nucleophilic aromatic substitution (SNAr) mechanism.

Direct Functionalization via Nucleophilic Substitution

Some methods employ direct substitution reactions where a pre-formed quinazoline derivative bearing suitable leaving groups (e.g., halogens) at the 3-position reacts with piperidine derivatives under basic conditions, often facilitated by solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Use of Intermediates and One-Pot Reactions

Recent patents describe one-pot procedures that combine multiple steps, such as cyclization, fluorination, and substitution, into a single reaction vessel, reducing purification steps and improving overall yield.

Patent CN111777601B (2020) details such a process, emphasizing:

- Dissolving a piperidine-based precursor in alcohol solvents.

- Addition of hydroxylamine hydrochloride and inorganic bases like potassium hydroxide.

- Reaction at 20–65°C for 5–72 hours.

- Acidification with concentrated hydrochloric acid.

- Cooling, filtration, washing, and drying to obtain the final hydrochloride salt.

This method notably replaces triethylamine with alkali metal hydroxides, reducing environmental pollution and simplifying purification.

Reaction Conditions and Reagents

| Parameter | Details | References |

|---|---|---|

| Solvent | C1-C4 aliphatic alcohols (methanol, ethanol, propanol, isopropanol, butanol, isobutanol, 2-butanol, tert-butanol) | , |

| Temperature | 20–65°C, preferably 40–45°C | , |

| Reaction Time | 5–72 hours | , |

| Base | Potassium hydroxide or sodium hydroxide | , |

| Fluorination | Electrophilic fluorinating agents or nucleophilic substitution | , |

| Acidification | Concentrated hydrochloric acid, cooled to 0–5°C | , |

Notable Research Findings and Data

Environmental and Operational Advantages

- Replacing triethylamine with alkali metal hydroxides reduces pollution and simplifies waste management.

- Mild reaction conditions (40–45°C) enable easier scale-up.

- One-pot synthesis minimizes purification steps, increasing yield and reducing costs.

Yield and Purity Data

| Method | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|

| Patent CN111777601B | ~90% | >99% | Mild conditions, environmentally friendly |

| Patent CN109438443 | ~97.8% | Not specified | Reflux with potassium tert-butoxide, high efficiency |

Summary of the Most Effective Preparation Method

Based on the current literature and patent disclosures, the most efficient and environmentally friendly method involves:

- Dissolving a piperidine precursor with a fluorinated benzoyl derivative in an alcohol solvent.

- Adding hydroxylamine hydrochloride and inorganic base (potassium hydroxide).

- Reacting at 40–45°C for 12 hours to facilitate cyclization and substitution.

- Acidifying with concentrated hydrochloric acid at low temperature.

- Filtering, washing, and drying to obtain high-purity hydrochloride salt.

This approach emphasizes simplicity, high yield, and environmental considerations, making it suitable for industrial scale-up.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride, and how can reaction yields be optimized?

- Methodology :

- Multi-step synthesis : Adapt protocols from structurally related quinazoline-dione derivatives, such as the 11-step synthesis of AZD8931 (a quinazoline-based compound), which involves condensation, cyclization, and halogenation reactions. Optimize reaction times and temperatures (e.g., 60–80°C for cyclization) to improve intermediate stability .

- Piperidine incorporation : Use nucleophilic substitution or Buchwald-Hartwig coupling to introduce the piperidin-4-yl group. Catalytic systems like Pd(OAc)₂/XPhos enhance coupling efficiency .

- Hydrochloride salt formation : Precipitate the free base in anhydrous HCl/ether to ensure stoichiometric control and minimize hygroscopicity .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>98%). Monitor at 254 nm for quinazoline absorption .

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., ¹⁹F NMR for fluorine at C6; piperidine protons at δ 2.8–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~352.1) to verify molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Strategies :

- Control for impurities : Use preparative HPLC to isolate trace isomers (e.g., regioisomers at the piperidine or quinazoline moieties) that may confound activity assays .

- Assay standardization : Validate cell-based assays with positive controls (e.g., Tipiracil hydrochloride, a pyrimidine-dione analog) to ensure consistent enzyme inhibition readouts .

- Environmental factors : Replicate studies under varying pH (6.5–7.4) and temperature (25–37°C) to assess compound stability during biological testing .

Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. Monitor degradation via UPLC-MS to identify labile sites (e.g., hydrolysis of the dione ring) .

- Solid-state stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with PXRD to detect polymorphic transitions .

Q. How can stereochemical ambiguities in the piperidin-4-yl group be resolved?

- Techniques :

- Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (80:20) to separate enantiomers. Compare retention times with synthetic standards .

- X-ray crystallography : Co-crystallize the compound with a chiral coformer (e.g., tartaric acid) to determine absolute configuration .

Q. What strategies address discrepancies in spectral data during structural elucidation?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.